8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
Synthesis Analysis
The synthesis of "8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" and similar compounds typically involves several key steps, including the formation of the spirocyclic framework through intramolecular cyclization reactions. Efficient synthetic routes often utilize diazo compounds for the introduction of nitrogen atoms and employ strategies for installing the oxa (oxygen-containing) ring. Catalysis plays a crucial role in these processes, with transition metal catalysts commonly facilitating the formation of the spirocyclic structure in high yields under mild conditions (Candeias, Paterna, & Gois, 2016).
Scientific Research Applications
Antiviral Activity
8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their antiviral properties. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-ones showed significant inhibitory effects against human coronavirus 229E and influenza virus. The most active compound in this series demonstrated an EC50 value comparable to known coronavirus inhibitors (Apaydın et al., 2019). Additionally, new spirothiazolidinone derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of this chemical structure in antiviral drug development (Apaydın et al., 2020).
Crystallography and Molecular Structure
The relationship between molecular structure and crystal structure has been explored in compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. Crystallographic analysis revealed that the substituents on the cyclohexane ring significantly influence the supramolecular arrangements (Graus et al., 2010).
Synthesis and SAR of Novel Derivatives
The synthesis of novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives has been carried out, with these compounds evaluated as inhibitors against protein tyrosine phosphatase 1B. One compound in this series showed moderate inhibitory activity, suggesting its potential as a lead compound for further development (Wang et al., 2015).
Antifungal and Antibacterial Activity
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and tested for their activities against chitin synthase, exhibiting moderate to excellent potency. Some compounds also showed significant antifungal activity against various strains, indicating their potential as antifungal agents (Li et al., 2019).
Other Applications
Research has also been conducted in areas like solid-phase synthesis optimization of spiroimidazolidinone derivatives and the design of diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors, further highlighting the diverse applications of this compound in scientific research (Bedos et al., 2003); (Rajanarendar et al., 2010).
Safety And Hazards
properties
IUPAC Name |
8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIWIPRVGAAEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198539 | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
CAS RN |
5053-14-5 | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.